ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is a novel organic compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrazolo[3,2-b][1,3]oxazine ring system. The molecular formula of this compound is C9H12N2O4, and it has a molecular weight of 212.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate pyrazole derivative. This intermediate is then subjected to cyclization with ethyl chloroformate in the presence of a base to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring system but have different substituents and functional groups.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which can influence its reactivity and biological activity .
Properties
CAS No. |
2383841-39-0 |
---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.